N-[4-({4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-(4-{4-[3-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-4-NITROPHENYL]PIPERAZIN-1-YLSULFONYL}PHENYL)ACETAMIDE is a complex organic compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[3-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-4-NITROPHENYL]PIPERAZIN-1-YLSULFONYL}PHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the dihydroisoquinoline intermediate. This intermediate can be synthesized through the reduction of isoquinoline using reagents such as tin and hydrochloric acid or sodium and ethanol
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[3-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-4-NITROPHENYL]PIPERAZIN-1-YLSULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinoline derivatives, amino derivatives, and various substituted piperazine compounds, each with distinct chemical and biological properties.
Scientific Research Applications
N-(4-{4-[3-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-4-NITROPHENYL]PIPERAZIN-1-YLSULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{4-[3-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-4-NITROPHENYL]PIPERAZIN-1-YLSULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, inhibiting its activity and thereby blocking the signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
Uniqueness
N-(4-{4-[3-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-4-NITROPHENYL]PIPERAZIN-1-YLSULFONYL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Properties
Molecular Formula |
C27H29N5O5S |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-[4-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C27H29N5O5S/c1-20(33)28-23-6-9-25(10-7-23)38(36,37)31-16-14-29(15-17-31)24-8-11-26(32(34)35)27(18-24)30-13-12-21-4-2-3-5-22(21)19-30/h2-11,18H,12-17,19H2,1H3,(H,28,33) |
InChI Key |
IOGCWEARKJNICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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